2,4-DIETHOXY-N-(2-PYRIMIDINYL)BENZAMIDE
Description
2,4-Diethoxy-N-(2-pyrimidinyl)benzamide is a benzamide derivative featuring ethoxy substituents at the 2- and 4-positions of the benzene ring and a pyrimidinyl group at the amide nitrogen.
Properties
IUPAC Name |
2,4-diethoxy-N-pyrimidin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-20-11-6-7-12(13(10-11)21-4-2)14(19)18-15-16-8-5-9-17-15/h5-10H,3-4H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHUZVUBKQIGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NC=CC=N2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide typically involves the reaction of 2,4-diethoxybenzoic acid with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethoxy-N-(2-pyrimidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of 2,4-diethoxybenzoic acid or 2,4-diethoxybenzaldehyde.
Reduction: Formation of 2,4-diethoxy-N-(2-pyrimidinyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2,4-Diethoxy-N-(2-pyrimidinyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The benzamide moiety can interact with receptor sites, affecting cellular signaling pathways. These interactions result in the compound’s biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular weights of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide with related compounds:
*Estimated based on analogous structures.
Key Observations:
- Ethoxy vs.
- Pyrimidine Modifications : Diphenylpyrimidine derivatives (e.g., 6a-6f) exhibit higher molecular weights (>400 Da), which may limit bioavailability, whereas the target compound’s simpler pyrimidinyl group balances size and functionality .
Antimicrobial and Antioxidant Profiles:
- 4,6-Diphenylpyrimidine benzamides (6a-6f) : Demonstrated significant antioxidant (IC₅₀ ~12–25 μM in DPPH assay) and antimicrobial activity (MIC ~8–32 μg/mL against S. aureus and E. coli). The diphenyl groups likely enhance hydrophobic interactions with microbial targets .
- Methoxy Analogs: Compounds like 4-(2-amino-4-pyrimidinyl)-N-[(2-methoxyphenyl)methyl]benzamide lack reported antimicrobial activity, suggesting ethoxy groups may be critical for target engagement .
- Target Compound (Predicted) : Moderate antimicrobial activity (MIC ~16–64 μg/mL) is anticipated due to balanced lipophilicity, though less potent than diphenyl derivatives due to smaller substituents .
Pharmacokinetic Considerations:
- Toxicity : Pyrimidine-containing benzamides generally show low acute toxicity (LD₅₀ >500 mg/kg in rodents), but substituents like trifluoromethyl (e.g., in ) or nitro groups () may introduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
